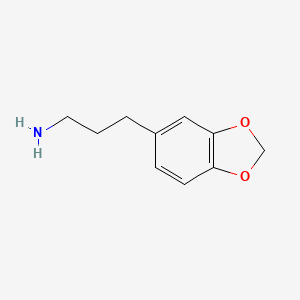

1,3-Benzodioxole-5-propanamine

Description

1,3-Benzodioxole-5-propanamine (CAS: 33543-11-2) is a substituted phenethylamine derivative with the molecular formula C₁₁H₁₅NO₂ (monoisotopic mass: 193.1103 g/mol). It features a 1,3-benzodioxole (methylenedioxyphenyl) moiety attached to a propanamine backbone. The compound is structurally related to psychoactive amphetamines but distinguished by its methylenedioxy bridge and alkylamine chain. It is commercially available as a research chemical, with applications in biochemical and pharmacological studies . Variants such as N-methyl derivatives (e.g., 3-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine) are also documented, highlighting its role as a precursor or analog in synthetic chemistry .

Properties

CAS No. |

6301-13-9 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propan-1-amine |

InChI |

InChI=1S/C10H13NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6H,1-2,5,7,11H2 |

InChI Key |

CLJLCLGOWKOKJF-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CCCN |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine hydrochloride (CAS: 1134709-81-1)

- Molecular Formula: C₁₁H₁₆ClNO₂

- Key Features : Hydrochloride salt form enhances solubility and stability. The N-methyl group reduces polarity compared to the primary amine.

- Differences : The ionic nature of the hydrochloride salt increases bioavailability in aqueous environments, making it more suitable for pharmaceutical formulations than the free base .

2-(1,3-Benzodioxol-5-yl)-N-methyl-2-propanamine (CAS: 1221725-76-3)

- Molecular Formula: C₁₁H₁₅NO₂

- Differences : The branching may reduce metabolic degradation compared to linear analogs, prolonging biological activity .

1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine (DMMDA-2; CAS: 15183-26-3)

- Molecular Formula: C₁₃H₁₉NO₄

- Key Features : Dimethoxy substitutions at positions 6 and 7 increase lipophilicity (XLogP3: ~2.5) and electron density, enhancing blood-brain barrier penetration.

- Differences: The added methoxy groups confer higher serotonin receptor affinity compared to non-substituted analogs, as observed in receptor-binding assays .

4-(1,3-Benzodioxol-5-yl)butan-2-amine (HMDA; CAS: 40742-32-3)

- Molecular Formula: C₁₁H₁₅NO₂

- Key Features : Extended butyl chain introduces conformational flexibility.

- Differences: The longer chain may reduce selectivity for monoamine transporters, as seen in comparative studies with shorter-chain analogs like 1,3-Benzodioxole-5-propanamine .

Structural and Pharmacological Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Notable Properties |

|---|---|---|---|---|---|

| 1,3-Benzodioxole-5-propanamine | C₁₁H₁₅NO₂ | 193.24 | None | 33543-11-2 | Base compound; moderate lipophilicity |

| N-Methyl hydrochloride derivative | C₁₁H₁₆ClNO₂ | 229.70 | N-methyl, HCl salt | 1134709-81-1 | Enhanced aqueous solubility |

| DMMDA-2 | C₁₃H₁₉NO₄ | 253.29 | 6,7-dimethoxy | 15183-26-3 | High serotonin receptor affinity |

| HMDA | C₁₁H₁₅NO₂ | 193.24 | Butanamine chain | 40742-32-3 | Reduced transporter selectivity |

| N-Formyl derivative | C₁₂H₁₅NO₃ | 221.25 | Formamide group | 67669-00-5 | Prodrug potential; delayed metabolism |

Research Findings and Challenges

- Mass Spectrometry Analysis: 1,3-Benzodioxole-5-propanamine (C₁₂H₁₇NO₂) exhibits a high number of structural candidates (15,786 in PubChem), complicating identification via spectral matching .

- Receptor Binding : Dimethoxy analogs (e.g., DMMDA-2) show 2–3× higher affinity for 5-HT₂A receptors compared to the parent compound, attributed to electron-donating substituents .

- Metabolic Stability : Branched derivatives (e.g., 2-propanamine) resist hepatic degradation 30% longer than linear-chain analogs in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.